molecular formula C27H32N2O6 B2978077 Fmoc-NHMe-Pip(Boc)-OH CAS No. 2137858-61-6

Fmoc-NHMe-Pip(Boc)-OH

Cat. No.: B2978077
CAS No.: 2137858-61-6
M. Wt: 480.561
InChI Key: VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NHMe-Pip(Boc)-OH: is a synthetic compound used in various chemical and biological research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylamine (NHMe) group, a piperidine (Pip) ring, and a tert-butyloxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NHMe-Pip(Boc)-OH typically involves multiple steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine group.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions.

    Boc Protection: The Boc group is added to protect the piperidine nitrogen.

Industrial Production Methods

Industrial production methods for This compound involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NHMe-Pip(Boc)-OH: undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups to the piperidine ring.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine and piperidine derivatives.

Scientific Research Applications

Fmoc-NHMe-Pip(Boc)-OH: is widely used in:

    Peptide Synthesis: As a building block for synthesizing complex peptides.

    Medicinal Chemistry: In the development of pharmaceutical compounds.

    Biological Research: Studying protein interactions and enzyme mechanisms.

    Industrial Applications: Manufacturing of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-NHMe-Pip(Boc)-OH involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect specific functional groups during synthesis, preventing unwanted reactions. The compound’s molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Fmoc-NHMe-Pip(Boc)-OH: can be compared with other protecting group compounds such as:

    Fmoc-NHMe-Pip(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group instead of Boc.

    Fmoc-NHMe-Pip(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Boc.

These compounds differ in their protecting groups, which influence their reactivity and suitability for specific applications.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPTRKMZDHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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